molecular formula C20H23NO5 B8405045 Sdz-isq 844

Sdz-isq 844

Cat. No.: B8405045
M. Wt: 357.4 g/mol
InChI Key: GHBUMWHHZFGRDI-UHFFFAOYSA-N
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Description

SDZ-ISQ 844 is a selective cyclic nucleotide phosphodiesterase (PDE) isoenzyme type III/IV inhibitor. Its primary pharmacological action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting PDE III and IV, which degrade cAMP. This mechanism has been studied in the context of airway hyperresponsiveness and histamine release inhibition, particularly in respiratory and inflammatory conditions .

Chemical Structure: this compound is a 3-isoquinolinemethanol derivative with the molecular formula C₂₀H₂₃NO₅ and CAS number 143526-87-8 . Its structure includes a 3,5-dimethoxyphenyl group and dihydroisoquinoline moiety, contributing to its selectivity for PDE III/IV .

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

[1-(3,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol

InChI

InChI=1S/C20H23NO5/c1-23-15-6-13(7-16(9-15)24-2)20-17-10-19(26-4)18(25-3)8-12(17)5-14(11-22)21-20/h6-10,14,22H,5,11H2,1-4H3

InChI Key

GHBUMWHHZFGRDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(CC3=CC(=C(C=C32)OC)OC)CO)OC

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profile Comparison

SDZ-ISQ 844 vs. Salbutamol (Beta-2 Adrenergic Agonist)
Parameter This compound Salbutamol
Mechanism PDE III/IV inhibition → ↑ cAMP levels Beta-2 receptor agonism → ↑ cAMP via adenylate cyclase activation
Effect on Airway Resistance No significant change in baseline respiratory resistance Transient reduction in baseline respiratory resistance
Histamine Inhibition Dose-dependent inhibition (IC₅₀: 10⁻⁶–10⁻⁵ M) via cAMP elevation No direct inhibition; synergizes with this compound to enhance cAMP
Synergy Enhanced cAMP and histamine inhibition when combined with salbutamol Requires PDE inhibition (e.g., this compound) for maximal cAMP elevation

Key Findings :

  • In beagle models, both this compound and salbutamol reduced methacholine-induced airway hyperresponsiveness comparably (p < 0.02) .
  • Combined use achieved 72% inhibition .

Structural and Functional Analogues

PDE Inhibitors with Overlapping Targets

However, its unique isoquinoline backbone distinguishes it from these compounds .

Airway Responsiveness Studies

Model : Beagles (n = 7) exposed to methacholine challenge .

Treatment Baseline Δ Resistance Methacholine Response Δ
This compound (5 × 10⁻⁴ M) No significant change 48% reduction (p < 0.02)
Salbutamol (5 × 10⁻⁵ M) 12% reduction (p < 0.05) 45% reduction (p < 0.02)

Histamine Release Studies

Model: Human peripheral leukocytes activated with calcium ionophore A23187 .

Treatment Histamine Inhibition (%) cAMP Increase (Fold)
This compound (10⁻⁵ M) 55 ± 8 2.1 ± 0.3
Salbutamol (10⁻⁵ M) 0 1.2 ± 0.2
This compound + Salbutamol 72 ± 6 3.5 ± 0.4

Q & A

Q. What are the primary methodologies for characterizing the physicochemical properties of SDZ-ISQ 844?

To establish baseline properties, researchers should employ spectroscopic techniques (e.g., NMR, FTIR) for structural elucidation, chromatographic methods (HPLC, LC-MS) for purity assessment, and thermal analysis (DSC, TGA) for stability profiling. Experimental protocols must include calibration with reference standards and replication to ensure reproducibility .

Q. How can researchers design a robust synthesis protocol for this compound?

Initial synthesis should follow stepwise optimization:

  • Reaction conditions : Temperature, solvent selection, and catalyst ratios should be systematically varied.
  • Purification : Use recrystallization or column chromatography, validated via melting point analysis and spectroscopic consistency.
  • Yield documentation : Report mean yields with standard deviations across triplicate trials .

Q. What statistical approaches are recommended for analyzing this compound’s stability under varying environmental conditions?

Stability studies should apply accelerated degradation protocols (e.g., exposure to heat, light, humidity) followed by ANOVA to compare degradation rates. Use time-series regression to model shelf-life predictions, with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s efficacy studies?

Contradictions may arise from batch variability or methodological inconsistencies. Mitigation strategies include:

  • Error source analysis : Quantify instrument precision (e.g., %RSD) and operator variability via inter-lab comparisons.
  • Replication : Conduct multi-center trials with standardized protocols.
  • Meta-analysis : Pool data from independent studies to identify trends obscured by outliers .

Q. What experimental design frameworks optimize mechanistic studies of this compound’s biological activity?

Adopt the PICO framework to structure inquiry:

  • Population : Target cell lines or model organisms.
  • Intervention : Dose ranges and exposure durations.
  • Comparison : Positive/negative controls (e.g., known agonists/inhibitors).
  • Outcome : Quantitative endpoints (IC₅₀, EC₅₀). Validate hypotheses using dose-response curves and knockout models to isolate pathways .

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) analysis?

Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins. Validate predictions with mutagenesis studies and correlate in silico results with in vitro efficacy data. Use RMSD metrics to assess model accuracy .

Q. What strategies improve the reproducibility of this compound’s pharmacokinetic profiling?

  • Cross-validation : Compare LC-MS/MS data with radiolabeled tracer studies.
  • Population pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to account for intersubject variability.
  • Tissue distribution : Use autoradiography or MALDI imaging for spatial resolution .

Methodological Guidance for Data Reporting

Q. How should researchers present conflicting spectroscopic data for this compound in publications?

  • Transparency : Disclose all raw data (e.g., NMR spectra) in supplementary materials.
  • Error analysis : Include signal-to-noise ratios and integration errors.
  • Comparative tables : Align observed peaks with theoretical predictions, annotating discrepancies .

What criteria define a high-quality research question for this compound’s toxicological evaluation?

Apply the FINER criteria :

  • Feasible : Adequate sample size and resource allocation.
  • Novel : Address gaps in existing toxicity databases (e.g., chronic vs. acute effects).
  • Ethical : Comply with IACUC or IRB guidelines for in vivo studies.
  • Relevant : Align with regulatory priorities (e.g., OECD test guidelines) .

Tables for Reference

Q. Table 1. Key Analytical Parameters for this compound Characterization

ParameterMethodAcceptable Range
PurityHPLC≥98% (area normalization)
Melting PointDSC150–152°C (±0.5°C)
SolubilityShake-flask≥2 mg/mL in PBS (pH 7.4)

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Batch variabilityImplement QC checks via UPLC-MS post-synthesis
Inconsistent bioactivityStandardize cell culture conditions (e.g., passage number, serum lot)

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